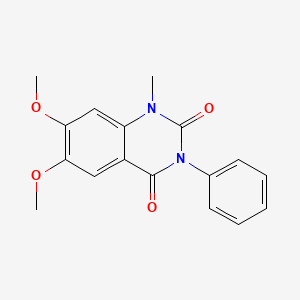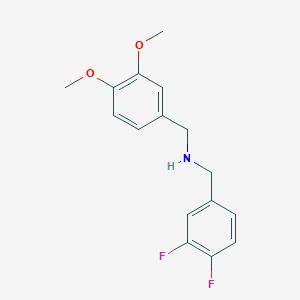![molecular formula C15H13Cl2NO2S B5695177 4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine, commonly known as DCFMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCFMT is a member of the thioester family and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
DCFMT inhibits protein thioesterases by covalently modifying the active site of the enzyme. The covalent modification results in the irreversible inhibition of the enzyme, leading to the accumulation of thioester-linked proteins. This accumulation can be used to identify proteins that undergo thioesterification, and the role of this modification in protein function.
Biochemical and Physiological Effects:
DCFMT has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of DCFMT is its ability to inhibit protein thioesterases. This inhibition leads to the accumulation of thioester-linked proteins, which can be used to study the role of this modification in protein function. DCFMT has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCFMT has several advantages for lab experiments. It is a potent inhibitor of protein thioesterases, making it an excellent tool for studying the role of this modification in protein function. DCFMT is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, DCFMT has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on DCFMT. One potential area of study is the identification of thioester-linked proteins and their role in protein function. Another potential area of study is the development of more potent and selective inhibitors of protein thioesterases. Additionally, the anti-inflammatory effects of DCFMT could be further explored to develop new treatments for inflammatory diseases.
Métodos De Síntesis
The synthesis of DCFMT involves the reaction of 3,4-dichlorophenyl isothiocyanate with 5-(2-furyl) furfurylamine in the presence of a base. The reaction yields DCFMT as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DCFMT has been used in various scientific research studies due to its unique properties. One of the most significant applications of DCFMT is in the study of protein thioester formation. DCFMT has been shown to be a potent inhibitor of protein thioesterases, which play an essential role in the regulation of protein function.
Propiedades
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXXLNZHJZIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)




![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
